molecular formula C2Cl4 B590213 Tetrachloroethylene-13C2 CAS No. 32488-49-6

Tetrachloroethylene-13C2

Cat. No. B590213
CAS RN: 32488-49-6
M. Wt: 167.807
InChI Key: CYTYCFOTNPOANT-ZDOIIHCHSA-N
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Patent
US04019890

Procedure details

The solutions useful in the method of the present invention include those obtained by a combination of a polyolefin and a petroleum hydrocarbon such as benzene, toluene, xylene, solvent naphtha or the like or a chlorinated hydrocarbon such as trichloroethylene, tetrachloroethylene, dichloroethane, dichloroethylene or the like. Low density polyethylene, medium density polyethylene, high density polyethylene, atactic (amorphous) polypropylene, isotactic (crystalline) polypropylene, ethylene-propylene copolymer, propylene-butylene copolymer can be mentioned as useful polyolefins. It is preferable to use a solution having a gelation point of 40°-60° C at a concentration in the range of 1-5% by weight. However, among the above-mentioned, a combination of benzene (b.p. 80.1° C), cyclohexane (b.p. 80.7° C), dichloroethylene (b.p. 83.5° C) with a resin other than atactic polypropylene is not of practical value because of poor solubility. Though tetraline (b.p. 210.5° C) or kerosene (b.p. 150°-320° C) provides nice gel-forming property, they are the examples which are not useful on account of too high boiling point. For the foregoing reason, toluene, xylene and tetrachloroethylene are preferable as a solvent for polyolefins and inflammable tetrachloroethylene is most suitable if safety is also taken into consideration.
[Compound]
Name
medium density polyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
high density polyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ethylene-propylene copolymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
polyolefins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
[Compound]
Name
petroleum hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
naphtha
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
chlorinated hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
Low density polyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:7]1(C)[CH:12]=CC=[CH:9][CH:8]=1.ClC=C(Cl)Cl.ClC(Cl)C>C(Cl)CCl.ClC(Cl)=C(Cl)Cl.C1(C)C(C)=CC=CC=1>[CH2:1]1[C:6]2[C:5](=[CH:12][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
medium density polyethylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
high density polyethylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)[*:2])[*:1]
Step Four
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)[*:2])[*:1]
Step Five
Name
ethylene-propylene copolymer
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
polyolefins
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCl)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC(=C(Cl)Cl)Cl
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Ten
Name
petroleum hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Thirteen
Name
naphtha
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
chlorinated hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=C(Cl)Cl
Step 16
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C)Cl
Step 17
Name
Low density polyethylene
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a gelation point of 40°-60° C
CONCENTRATION
Type
CONCENTRATION
Details
at a concentration in the range of 1-5% by weight

Outcomes

Product
Name
Type
product
Smiles
C1CCCC2=CC=CC=C12
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.